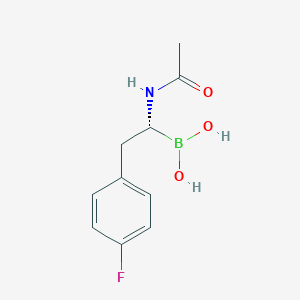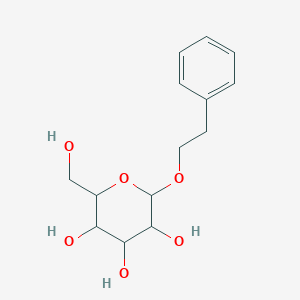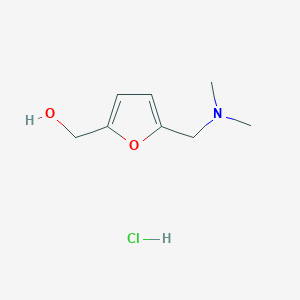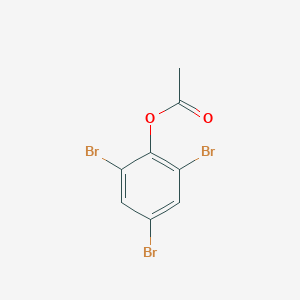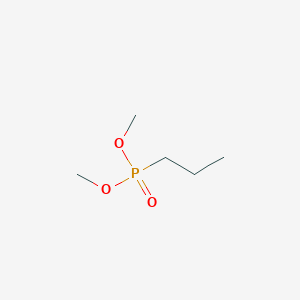
DL-赤式利他林酸
描述
. This compound is of interest due to its role in the pharmacokinetics and pharmacodynamics of methylphenidate.
科学研究应用
D-erythro-Ritalinic Acid has several applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of methylphenidate metabolism.
Biology: The compound is studied for its role in the metabolic pathways of psychostimulants.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and excretion of methylphenidate.
Industry: The compound is utilized in the development of analytical methods for drug testing and monitoring
作用机制
Target of Action
DL-erythro Ritalinic Acid, also known as D-erythro-Ritalinic Acid, is a metabolite of Methylphenidate (MPH), a psychomotor stimulant primarily indicated for attention-deficit hyperactivity disorder and narcolepsy therapy . The primary targets of DL-erythro Ritalinic Acid are the norepinephrine and dopamine reuptake transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .
Mode of Action
DL-erythro Ritalinic Acid acts as a norepinephrine and dopamine reuptake inhibitor (NDRI) . By inhibiting the reuptake of these neurotransmitters, it increases their presence in the extraneuronal space, prolonging their action . This results in potentiated noradrenergic and/or dopaminergic function in the central and peripheral nervous systems .
Biochemical Pathways
DL-erythro Ritalinic Acid is the main metabolite of Methylphenidate (MPH). MPH undergoes enantioselective metabolism in the liver, predominantly by the enzyme CES1A1 . This results in the formation of DL-erythro Ritalinic Acid, which is largely inactive . Minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation have also been reported .
Pharmacokinetics
The pharmacokinetics of DL-erythro Ritalinic Acid is largely determined by the metabolism of its parent compound, MPH. MPH is rapidly and extensively metabolized by carboxylesterase CES1A1 to form DL-erythro Ritalinic Acid . The CES1A1 enzyme, highly expressed in liver, intestine, placenta, and brain, exhibits six times higher enantioselectivity, preferring the l-threo-enantiomer over the d-threo-enantiomer . This results in a longer half-life for the d-threo-enantiomer .
Action Environment
The action, efficacy, and stability of DL-erythro Ritalinic Acid can be influenced by various environmental factors. For instance, the co-consumption of ethanol with MPH may lead to the formation of ethylphenidate, which is also pharmacologically active . This could potentially alter the pharmacodynamics and toxicological effects of MPH and its metabolites . Furthermore, the route of administration and formulation of MPH can affect the plasma concentrations of its isomers .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of D-erythro-Ritalinic Acid typically involves the hydrolysis of methylphenidate. The process can be carried out under acidic or basic conditions, with hydrochloric acid or sodium hydroxide being commonly used reagents . The reaction is usually performed at elevated temperatures to ensure complete hydrolysis.
Industrial Production Methods
In industrial settings, the production of D-erythro-Ritalinic Acid may involve the use of novel organic salts as intermediates. For instance, the free acid can be isolated and treated with various acids such as hydrochloric acid, hydrobromic acid, phosphoric acid, oxalic acid, malic acid, malonic acid, or citric acid to form the desired product .
化学反应分析
Types of Reactions
D-erythro-Ritalinic Acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Various nucleophiles can substitute the hydrogen atoms in the compound under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs depending on the reagents and conditions used .
相似化合物的比较
Similar Compounds
Methylphenidate: The parent compound from which D-erythro-Ritalinic Acid is derived.
Ethylphenidate: A metabolite formed when methylphenidate undergoes transesterification with ethanol.
p-Hydroxy-Methylphenidate: Another metabolite of methylphenidate.
6-Oxo-Methylphenidate: A minor metabolite formed through oxidation
Uniqueness
D-erythro-Ritalinic Acid is unique due to its specific stereochemistry and its role as a primary inactive urinary metabolite of methylphenidate. Unlike its parent compound, it does not exhibit central stimulant activity but is crucial for understanding the pharmacokinetics and metabolism of methylphenidate .
属性
IUPAC Name |
(2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGSNVSERUZOAK-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)[C@H](C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






